molecular formula C11H12N2OS B1346160 4-Morpholinophenyl isothiocyanate CAS No. 51317-66-9

4-Morpholinophenyl isothiocyanate

Cat. No.: B1346160
CAS No.: 51317-66-9
M. Wt: 220.29 g/mol
InChI Key: AXUXRZZYZBZQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinophenyl isothiocyanate is a chemical compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a phenyl group substituted with an isothiocyanate functional group.

Preparation Methods

The synthesis of 4-Morpholinophenyl isothiocyanate is typically achieved through the reaction of phenyl isothiocyanate with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound as a yellow solid. The yield of this reaction is generally high, making it an efficient method for synthesizing this compound.

Reaction Conditions:

    Reactants: Phenyl isothiocyanate and morpholine

    Catalyst: Typically a base or acid catalyst

    Solvent: Commonly used solvents include dimethylbenzene

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Chemical Reactions Analysis

4-Morpholinophenyl isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as amines, to form addition products.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Organic solvents like dimethylbenzene and dichloromethane

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions

    Addition Products: Formed through reactions with nucleophiles

Scientific Research Applications

4-Morpholinophenyl isothiocyanate has been widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

4-Morpholinophenyl isothiocyanate is unique due to its combination of a morpholine ring and an isothiocyanate functional group. Similar compounds include:

    Phenyl Isothiocyanate: Lacks the morpholine ring but contains the isothiocyanate group.

    Morpholine Derivatives: Compounds with a morpholine ring but different substituents.

    Isothiocyanate Derivatives: Compounds with various substituents attached to the isothiocyanate group.

The uniqueness of this compound lies in its ability to label proteins specifically and its relatively non-toxic nature, making it an ideal reagent for biological studies.

Properties

IUPAC Name

4-(4-isothiocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXRZZYZBZQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279681
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51317-66-9
Record name 51317-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Morpholinophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Morpholinophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Morpholinophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Morpholinophenyl isothiocyanate
Reactant of Route 6
4-Morpholinophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.